Sybr green I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

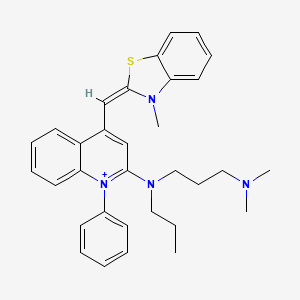

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLCCVKSWNSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178918-96-2 | |

| Record name | 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178918-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

SYBR Green I: A Comprehensive Technical Guide for Researchers

SYBR Green I (SG I) stands as a cornerstone fluorescent dye in molecular biology, prized for its utility in the quantification and visualization of double-stranded DNA (dsDNA). This in-depth technical guide provides a thorough examination of its core principles, mechanism of action, and practical applications, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanism of Action

This compound is an asymmetrical cyanine dye that exhibits a remarkable increase in fluorescence upon binding to double-stranded DNA.[1][2][3] Unbound in solution, the dye has a very low basal fluorescence.[4] The significant fluorescence enhancement, often cited as over 1,000-fold, is attributed to the rigidification of the dye molecule upon binding to dsDNA, which dampens its intramolecular motions and reduces energy loss through non-radiative decay.[5][6][7]

The precise binding mechanism of this compound to dsDNA is understood to be multi-modal, involving a combination of intercalation and minor groove binding.[5][8][9][10] Initially, the dye may intercalate between the DNA base pairs, and as the dye-to-base-pair ratio increases, it also engages in surface binding within the minor groove.[8][9] This dual interaction contributes to its high affinity for dsDNA.

The resulting DNA-dye complex absorbs blue light at a maximum wavelength of approximately 497 nm and emits green light with a maximum emission at around 520 nm.[1][3] While this compound preferentially binds to dsDNA, it can also bind to single-stranded DNA (ssDNA) and RNA, albeit with significantly lower fluorescence enhancement, making it a versatile but non-specific nucleic acid stain.[3]

Quantitative Data and Physicochemical Properties

The interaction of this compound with dsDNA has been quantitatively characterized, providing a basis for its application in sensitive nucleic acid detection and quantification.

| Parameter | Value | Method |

| Fluorescence Enhancement | >1000-fold | Fluorescence Spectroscopy |

| Quantum Yield (Bound to dsDNA) | ~0.8 | Fluorescence Spectroscopy |

| Quantum Yield (Unbound) | ~0.004 | Fluorescence Spectroscopy |

| Dissociation Constant (Kd) | (3.33 ± 0.7) x 10⁻⁷ M | Magnetic Tweezers |

| Excitation Maximum (Bound) | ~497 nm | Fluorescence Spectroscopy |

| Emission Maximum (Bound) | ~520 nm | Fluorescence Spectroscopy |

Experimental Protocols

Quantitative PCR (qPCR)

This compound is a widely used reagent for real-time PCR due to its cost-effectiveness and ease of use. The fluorescence intensity is directly proportional to the amount of dsDNA amplified in each cycle.

Materials and Reagents:

-

2X SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and this compound dye)

-

Forward and Reverse Primers (10 µM stock)

-

Template DNA (cDNA or genomic DNA)

-

Nuclease-free water

-

qPCR instrument

-

qPCR-compatible plates or tubes

Protocol:

-

Primer Design: Design primers that are typically 18-25 nucleotides in length with a melting temperature (Tm) between 58-60°C and a GC content of 50-60%. Avoid sequences that can form secondary structures or primer-dimers.

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting errors.

-

For a typical 20 µL reaction, combine:

-

10 µL of 2X SYBR Green qPCR Master Mix

-

0.4 µL of Forward Primer (10 µM)

-

0.4 µL of Reverse Primer (10 µM)

-

Template DNA (e.g., 1-100 ng)

-

Nuclease-free water to a final volume of 20 µL

-

-

Include a no-template control (NTC) by substituting the template DNA with nuclease-free water to check for contamination.

-

It is recommended to run all samples and controls in triplicate.

-

-

qPCR Cycling Conditions:

-

Initial Denaturation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15-30 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).

-

-

-

Melt Curve Analysis:

-

After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.

-

Slowly increase the temperature from ~60°C to 95°C while continuously monitoring fluorescence. A single, sharp peak indicates the amplification of a specific product. Multiple peaks suggest the presence of non-specific products or primer-dimers.[11]

-

Agarose Gel Electrophoresis Staining

This compound is a highly sensitive stain for visualizing DNA in agarose gels, offering a safer alternative to ethidium bromide.

Materials and Reagents:

-

This compound stock solution (e.g., 10,000X in DMSO)

-

Electrophoresis buffer (e.g., 1X TAE or TBE, pH 7.5-8.0)

-

Staining container

-

UV or blue-light transilluminator

Post-Staining Protocol:

-

Perform agarose gel electrophoresis as per standard procedures.

-

Dilute the this compound stock solution 1:10,000 in the electrophoresis buffer in a suitable container.

-

Submerge the gel in the staining solution and incubate for 10-40 minutes at room temperature with gentle agitation, protected from light.

-

Visualize the DNA bands using a transilluminator. Destaining is generally not required.[12]

Pre-Staining Protocol:

-

Prepare the molten agarose gel solution and cool it to ~50-60°C.

-

Add the this compound stock solution to the molten agarose at a 1:10,000 dilution and mix gently.

-

Cast the gel and allow it to solidify.

-

Load the samples and perform electrophoresis.

-

Visualize the DNA bands directly on a transilluminator.

Comparison with Other qPCR Chemistries

| Feature | This compound | EvaGreen Dye | TaqMan® Probes |

| Mechanism | Binds non-specifically to any dsDNA | Binds non-specifically to any dsDNA | Sequence-specific hydrolysis probe |

| Specificity | Lower; requires melt curve analysis | Lower; requires melt curve analysis | Higher; relies on probe hybridization |

| Cost | Low | Low | High |

| Multiplexing | No | No | Yes (with different fluorophores) |

| Assay Design | Simple (requires only two primers) | Simple (requires only two primers) | More complex (requires two primers and a probe) |

| PCR Inhibition | Can inhibit PCR at high concentrations | Reportedly less inhibitory than this compound | Generally low inhibition |

| Signal | Good signal-to-noise ratio | Higher fluorescence signal than this compound[13] | High signal specificity |

Mandatory Visualizations

Caption: Mechanism of this compound fluorescence upon binding to double-stranded DNA.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. gene-quantification.de [gene-quantification.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Why does SYBR green emit more signal when bound to DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] this compound: Fluorescence Properties and Interaction with DNA | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigations on DNA intercalation and surface binding by this compound, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigations on DNA intercalation and surface binding by this compound, its structure determination and methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

SYBR Green I in qPCR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SYBR Green I in quantitative real-time polymerase chain reaction (qPCR). It details the dye's core principles, experimental protocols for its use, and the interpretation of the data generated.

Core Mechanism of Action

This compound is a cyanine dye that is extensively used in molecular biology for the quantification of double-stranded DNA (dsDNA).[1] Its mechanism of action in qPCR is based on its specific binding to dsDNA, which results in a significant increase in fluorescence, allowing for the real-time monitoring of DNA amplification.[1][2]

When unbound in solution, this compound exhibits very little fluorescence.[3][4] However, upon binding to the minor groove and intercalating with dsDNA, the dye undergoes a conformational change that leads to a dramatic enhancement of its fluorescence.[2][5] This increase in fluorescence is directly proportional to the amount of dsDNA present in the reaction.[1][6]

During a qPCR experiment, the this compound dye is included in the reaction mixture. As the DNA is amplified through the polymerase chain reaction, the amount of dsDNA increases with each cycle. Consequently, more this compound molecules bind to the newly synthesized DNA, resulting in a proportional increase in the fluorescent signal.[4][7] This signal is measured by the qPCR instrument at each cycle, allowing for the real-time quantification of the accumulating PCR product.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its properties.

| Parameter | Value | Reference |

| Fluorescence Enhancement upon dsDNA Binding | 800- to 1000-fold | [8][9] |

| Excitation Maximum (λex) | 497 nm | [5][7][10] |

| Emission Maximum (λem) | 520 nm | [5][7][10] |

| Quantum Yield (bound to dsDNA) | ~0.8 | [8][9] |

| Quantum Yield (unbound) | ~0.004 | [9] |

Experimental Protocols

Standard this compound qPCR Reaction Setup

This protocol outlines the typical components and concentrations for a standard 20 µL this compound qPCR reaction.

Reagents:

-

2X SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and this compound dye)

-

Forward Primer (10 µM stock)

-

Reverse Primer (10 µM stock)

-

Template DNA (e.g., cDNA, genomic DNA)

-

Nuclease-free water

Reaction Mixture:

| Component | Final Concentration | Volume for 20 µL reaction |

| 2X SYBR Green qPCR Master Mix | 1X | 10 µL |

| Forward Primer | 0.2 - 0.5 µM | 0.4 - 1.0 µL |

| Reverse Primer | 0.2 - 0.5 µM | 0.4 - 1.0 µL |

| Template DNA | 10 - 100 ng | Variable (e.g., 1-4 µL) |

| Nuclease-free water | - | To a final volume of 20 µL |

Procedure:

-

Thaw all reagents on ice.

-

Prepare a master mix containing the 2X SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water. Prepare enough master mix for all reactions, plus a 10% overage to account for pipetting errors.[11]

-

Aliquot the master mix into individual PCR tubes or wells of a PCR plate.[12]

-

Add the appropriate volume of template DNA to each reaction.

-

For the no-template control (NTC), add nuclease-free water instead of template DNA.[6]

-

Seal the PCR tubes or plate, mix gently, and centrifuge briefly to collect the contents at the bottom.[6][12]

-

Load the reactions into the qPCR instrument.

qPCR Cycling Conditions

The following is a standard three-step cycling protocol for this compound qPCR. These conditions may need to be optimized depending on the primers and target sequence.

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 95°C | 2 - 10 minutes | 1 |

| Denaturation | 95°C | 15 - 30 seconds | 40 |

| Annealing | 55 - 65°C | 30 seconds | |

| Extension | 72°C | 30 seconds | |

| Melt Curve Analysis | 60°C to 95°C (instrument dependent) | - | 1 |

Melt Curve Analysis Protocol

Melt curve analysis is a crucial step in this compound qPCR to assess the specificity of the amplification.[1][13]

Procedure:

-

Following the final amplification cycle, the qPCR instrument is programmed to slowly increase the temperature from approximately 60°C to 95°C.[1][13]

-

During this temperature ramp, the fluorescence is continuously monitored.

-

As the temperature increases, the dsDNA denatures into single-stranded DNA (ssDNA). This causes the this compound to dissociate, leading to a sharp decrease in fluorescence.[13]

-

The instrument software plots the negative derivative of fluorescence with respect to temperature (-dF/dT) against temperature. This generates a melt peak, with the apex of the peak representing the melting temperature (Tm) of the PCR product.[13]

-

A single, sharp melt peak indicates the amplification of a specific product.[13] Multiple peaks suggest the presence of non-specific products or primer-dimers.[13]

Visualizations

This compound Mechanism of Action

References

- 1. Trust your SYBR Green qPCR Data [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SYBR® Green Based Quantitative PCR [sigmaaldrich.com]

- 6. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]

- 7. bio-rad.com [bio-rad.com]

- 8. gene-quantification.de [gene-quantification.de]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 12. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]

- 13. youtube.com [youtube.com]

SYBR Green I: A Deep Dive into its Excitation and Emission Spectra for Advanced Research Applications

For Immediate Release

This technical guide provides an in-depth exploration of the spectral properties of SYBR Green I, a cyanine dye integral to molecular biology for nucleic acid quantification. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's fluorescence mechanisms, offers comprehensive experimental protocols, and presents key data in an accessible format.

Core Principles of this compound Fluorescence

This compound (SG) is an asymmetrical cyanine dye renowned for its dramatic increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1] In its unbound state in solution, the dye exhibits very little fluorescence.[2] This is attributed to intramolecular motion, where rotation around bonds in the molecule leads to non-radiative energy loss.[3][4] Upon binding to dsDNA, primarily within the minor groove, the dye's structure becomes more rigid.[3][5] This restriction of intramolecular motion significantly reduces non-radiative decay pathways, causing the absorbed energy to be released as fluorescent light.[3][4][5] This process results in a remarkable 800- to 1000-fold increase in fluorescence intensity.[6][7]

The quantum yield of this compound when bound to dsDNA is exceptionally high, approximately 0.8, which is substantially greater than that of ethidium bromide (around 0.15).[6][8] This high quantum yield contributes to its superior sensitivity in detecting dsDNA.[8]

Spectral Characteristics

The spectral properties of this compound are fundamental to its application. When bound to dsDNA, this compound has a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm.[6][8] Its fluorescence emission is centered at about 520 nm.[6][8] These characteristics make it compatible with a wide array of fluorescence detection instruments, including those equipped with argon-ion lasers (488 nm line) or UV transilluminators.[7][8]

Quantitative Spectral Data Summary

For clarity and comparative analysis, the following table summarizes the key spectral and photophysical properties of this compound.

| Property | Unbound this compound | dsDNA-Bound this compound | Reference |

| Primary Excitation Maximum | ~498 nm | ~497 nm | [9][10] |

| Secondary Excitation Maximum | Not specified | ~254 nm, ~380 nm | [8][11] |

| Emission Maximum | ~522 nm (in solution) | ~520 nm | [9][10] |

| Fluorescence Enhancement | - | 800- to 1000-fold | [6][7] |

| Quantum Yield | ~0.004 | ~0.8 | [6] |

Experimental Protocols

Accurate determination and application of this compound's spectral properties rely on precise experimental procedures. Below are detailed methodologies for spectral characterization and a typical application in dsDNA quantification.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound in the presence of dsDNA using a fluorospectrometer.

Materials:

-

This compound nucleic acid gel stain (e.g., from Thermo Fisher Scientific or Sigma-Aldrich)

-

High-purity, double-stranded DNA (e.g., calf thymus DNA)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

-

Fluorospectrometer with excitation and emission monochromators

-

Quartz cuvettes

-

Nuclease-free water and pipette tips

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a dsDNA stock solution of a known concentration (e.g., 100 µg/mL) in TE buffer.

-

Dilute the commercial this compound stock solution (typically 10,000x) in TE buffer to create a working solution. A final dilution of 1:10,000 is common for staining gels, but for spectroscopy, a range of dilutions should be tested to optimize signal-to-noise.[11]

-

-

Sample Preparation:

-

Prepare a series of samples containing a fixed concentration of dsDNA and varying concentrations of this compound in TE buffer. A typical starting point is 1 µg/mL dsDNA.

-

Prepare a "dye only" control (this compound in TE buffer without DNA) and a "buffer only" blank (TE buffer).

-

Incubate the mixtures at room temperature for at least 15 minutes, protected from light, to allow for complete binding.[11]

-

-

Spectral Measurement:

-

Emission Spectrum:

-

Set the fluorospectrometer's excitation monochromator to the known maximum excitation wavelength of dsDNA-bound this compound (~497 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 500 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (~520 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 400 nm to 510 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

-

-

Subtract the background fluorescence from the "buffer only" and "dye only" controls from the dsDNA-containing sample spectra.

-

Protocol 2: dsDNA Quantification using this compound and a Microplate Reader

This protocol describes a common application of this compound for quantifying dsDNA.[12]

Materials:

-

This compound working solution (e.g., 1:10,000 dilution in TE buffer)

-

dsDNA standards of known concentrations

-

Unknown dsDNA samples

-

TE buffer (pH 7.5-8.0)

-

Black, opaque 96-well microplate

-

Microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission ~520 nm)

Procedure:

-

Prepare a Standard Curve:

-

Create a serial dilution of the dsDNA standard in TE buffer to generate a range of concentrations (e.g., 0 ng/µL to 50 ng/µL).[12]

-

Include a "no template control" (NTC) containing only TE buffer.

-

-

Sample and Standard Preparation:

-

In each well of the microplate, add a fixed volume of the this compound working solution.

-

Add an equal volume of your dsDNA standards, unknown samples, and the NTC to their respective wells. It is recommended to run all samples and standards in triplicate.

-

-

Measurement:

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence in the microplate reader using the appropriate excitation and emission filters for this compound.

-

-

Data Analysis:

-

Subtract the average fluorescence of the NTC from all other measurements.

-

Plot the fluorescence of the dsDNA standards against their concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to determine the concentration of the unknown dsDNA samples based on their fluorescence readings.

-

Visualizing Mechanisms and Workflows

To further elucidate the principles and procedures discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound Fluorescence Enhancement.

Caption: Experimental Workflow for this compound-based qPCR.

References

- 1. Exploring SYBR Green: A Key Tool in Molecular Biology - Bio-Connect [bio-connect.nl]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. gene-quantification.de [gene-quantification.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Spectrum [SYBR Green] | AAT Bioquest [aatbio.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dsDNA quantification using this compound [protocols.io]

SYBR Green I: A Deep Dive into its Chemical Properties, Structure, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

SYBR Green I (SG I) stands as a cornerstone fluorescent dye in molecular biology, prized for its high sensitivity in detecting double-stranded DNA (dsDNA). This in-depth technical guide elucidates the fundamental chemical properties, structural features, and the intricate mechanisms that govern its powerful fluorescence upon binding to DNA. This document provides a comprehensive overview for professionals utilizing SG I in applications ranging from gel electrophoresis to quantitative real-time PCR (qPCR).

Chemical and Physical Properties

This compound is an asymmetrical cyanine dye.[1] Its fundamental properties are summarized below, providing a quantitative basis for its application in sensitive nucleic acid detection.

| Property | Value | References |

| IUPAC Name | N',N'-dimethyl-N-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine | [1] |

| Chemical Formula | C₃₂H₃₇N₄S⁺ | [1][2] |

| Molecular Weight | 509.73 g/mol | [1][2][3][4][][6] |

| Excitation Maximum (λ_max) | ~497 nm (blue light) | [1][4][7] |

| Secondary Excitation Peaks | ~254 nm and ~380 nm | [7][8][9] |

| Emission Maximum (λ_max) | ~520 nm (green light) | [1][7][8][10] |

| Quantum Yield (bound to dsDNA) | ~0.8 | [7][9][11][12] |

| Fluorescence Enhancement upon dsDNA binding | 800- to 1000-fold | [11][13] |

The Structure of this compound

The chemical structure of this compound, [2-[N-(3-dimethylaminopropyl)-N-propylamino]-4-[2,3-dihydro-3-methyl-(benzo-1,3-thiazol-2-yl)-methylidene]-1-phenyl-quinolinium]⁺, is key to its function.[13] It consists of a substituted quinoline ring system linked by a methine bridge to a benzothiazole ring.[10][14] This extended aromatic system is responsible for its spectral properties. A flexible side chain containing tertiary amine groups contributes to its solubility and interaction with the DNA backbone.[15]

Core Mechanism: The Multi-Modal Nature of DNA Binding

The remarkable fluorescence enhancement of this compound upon binding to dsDNA is not due to a single interaction but a combination of binding modes. The dye exhibits minimal fluorescence when free in solution; however, upon binding to dsDNA, its fluorescence is greatly enhanced.[16][17] This is primarily because the rigidification of the dye's structure upon binding dampens intramolecular motions that would otherwise lead to non-radiative decay of the excited state.[18][19]

The binding of this compound to dsDNA is a multifaceted process that includes:

-

Intercalation: At low dye-to-base-pair ratios, this compound can insert itself between the DNA base pairs.[13][18][20]

-

Minor Groove Binding: As the dye concentration increases, the predominant mode of interaction shifts to binding within the minor groove of the DNA helix.[10][16][17][18][20]

-

Electrostatic Interactions: The cationic nature of the dye facilitates an electrostatic attraction to the negatively charged phosphate backbone of DNA.[18][20]

This multi-modal binding contributes to its high affinity for dsDNA.[8][9][11] While it preferentially binds to dsDNA, it can also stain single-stranded DNA (ssDNA) and RNA, albeit with lower efficiency.[1]

Caption: The multi-modal binding mechanism of this compound to double-stranded DNA.

Experimental Protocols

DNA Staining in Gels with this compound

This compound is a highly sensitive stain for visualizing DNA in agarose and polyacrylamide gels.[9] Two common methods are post-electrophoresis staining and pre-staining.

Post-Electrophoresis Staining Protocol:

-

Electrophoresis: Run the DNA samples on an agarose or polyacrylamide gel according to standard procedures.[21]

-

Prepare Staining Solution: Dilute the concentrated this compound stock solution 1:10,000 in an appropriate electrophoresis buffer (e.g., TBE or TAE) with a pH between 7.5 and 8.0.[8][22]

-

Staining: Immerse the gel in the staining solution in a covered container to protect it from light.[21][22] Gently agitate the gel for 10-60 minutes at room temperature.[7][22]

-

Visualization: Visualize the stained DNA bands using a UV transilluminator (with excitation at ~300 nm) or a blue-light transilluminator (~488 nm).[8][9][23] No destaining is required due to the low intrinsic fluorescence of the unbound dye.[9][11]

Caption: A streamlined workflow for post-electrophoresis staining of DNA gels with this compound.

Quantitative PCR (qPCR) using this compound

This compound is widely used in qPCR to monitor the amplification of dsDNA in real-time.[24][25]

General qPCR Protocol:

-

Reaction Setup: On ice, prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers, Taq DNA polymerase, and this compound dye.[25]

-

Template Addition: Add the DNA template (cDNA or gDNA) to the individual PCR tubes or wells of a PCR plate.[24] Include no-template controls (NTCs) to check for contamination.[25]

-

Real-Time PCR Cycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.[24][25]

-

Melt Curve Analysis: After the cycling is complete, perform a melt curve analysis to assess the specificity of the amplification.

Caption: The key stages of a quantitative PCR experiment using this compound for detection.

Conclusion

This compound remains an indispensable tool for researchers and scientists in the field of molecular biology and drug development. Its well-characterized chemical and physical properties, coupled with a deep understanding of its multi-modal DNA binding mechanism, allow for its robust application in a variety of nucleic acid detection and quantification techniques. The high fluorescence enhancement upon binding to dsDNA, along with straightforward and sensitive protocols, ensures its continued prominence in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C32H37N4S+ | CID 10436340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. SYBR Green Ⅰ | Green-DNA Dye, this compound | TargetMol [targetmol.com]

- 6. This compound | 163795-75-3 | Benchchem [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. SYBR(R) GREEN I NUCLEIC ACID GEL STAIN | 163795-75-3 [chemicalbook.com]

- 11. gene-quantification.de [gene-quantification.de]

- 12. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Investigations on DNA intercalation and surface binding by this compound, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. echemi.com [echemi.com]

- 18. This compound: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. takara.co.kr [takara.co.kr]

- 24. merckmillipore.com [merckmillipore.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

advantages and disadvantages of using SYBR Green I

An In-depth Technical Guide to SYBR Green I in Quantitative PCR

For researchers, scientists, and drug development professionals, Quantitative Polymerase Chain Reaction (qPCR) is an indispensable technique for the precise quantification of nucleic acids. Among the various detection chemistries, this compound is a widely used fluorescent dye due to its simplicity and cost-effectiveness. This guide provides a comprehensive technical overview of the advantages and disadvantages of using this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in its effective application.

This compound is an asymmetrical cyanine dye that functions as a DNA intercalator.[1] When unbound in solution, the dye exhibits minimal fluorescence.[2] However, upon binding to double-stranded DNA (dsDNA), its fluorescence increases by as much as 1000-fold.[3] This binding is not sequence-specific and occurs in the minor groove of the DNA.[2] During the extension phase of each PCR cycle, as the quantity of dsDNA amplicons increases, more this compound molecules intercalate, leading to a proportional rise in the fluorescent signal that is measured by the qPCR instrument in real-time.[2][4]

References

SYBR Green I: An In-depth Analysis of its DNA Binding Mechanism—Intercalation vs. Groove Binding

For Researchers, Scientists, and Drug Development Professionals

SYBR Green I (SG I) is a widely utilized fluorescent dye essential for various molecular biology applications, most notably in quantitative real-time PCR (qPCR) and gel electrophoresis. Its efficacy stems from a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). Understanding the precise mechanism of this interaction is critical for the accurate interpretation of experimental data and for the development of novel DNA-binding agents. This technical guide provides a comprehensive examination of the binding modalities of this compound, clarifying its roles as both an intercalating agent and a minor groove binder.

The Dual-Binding Nature of this compound

The interaction of this compound with dsDNA is not a simple, singular event but a complex, multi-modal process. The predominant binding mode is heavily dependent on the dye-to-base-pair ratio (dbpr). The scientific consensus points to two primary modes of interaction: intercalation and minor groove binding, supplemented by electrostatic interactions.[1][2]

-

Intercalation: At lower dye-to-base-pair ratios (dbpr < 0.15), this compound molecules insert themselves between the base pairs of the DNA double helix.[1][3] This mode of binding is supported by hydrodynamic studies, such as viscometry, which demonstrate an increase in the viscosity of DNA solutions upon the addition of SG I. This increased viscosity is a hallmark of intercalating agents, which lengthen and unwind the DNA molecule.[3][4] Single-molecule magnetic tweezers experiments further corroborate this, showing that SG I binding lengthens the DNA contour and unwinds the helix.[4][5]

-

Minor Groove Binding: As the concentration of this compound increases relative to the DNA (dbpr > 0.15), the binding preference shifts towards the minor groove.[1][3] It is this binding mode that is thought to be the primary contributor to the significant fluorescence enhancement observed with the dye.[3][6] Evidence for minor groove binding comes from competition assays with known minor groove binders, such as Hoechst 33258, and studies using DNA homopolymers which show sequence-specific binding preferences at higher dye concentrations.[2][3]

-

Electrostatic Interactions: As a cationic dye, this compound is also attracted to the negatively charged phosphate backbone of DNA. These electrostatic interactions are believed to contribute to the overall binding affinity and stability of the dye-DNA complex.[2]

The dramatic, over 1000-fold increase in fluorescence upon binding is attributed to the rigidification of the dye molecule, which dampens intramolecular motions that would otherwise lead to non-radiative decay of the excited state.[2][7][8]

Quantitative Binding Parameters

Several studies have quantified the binding parameters of this compound, particularly for its intercalating mode. These parameters are crucial for understanding the thermodynamics and stoichiometry of the interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | (3.33 ± 0.7) x 10-7 M | Magnetic Tweezers | [5] |

| Binding Site Size (n) | 1.77 ± 0.06 base pairs | Magnetic Tweezers | [5] |

| DNA Unwinding Angle | 19.3° ± 1.3° per molecule | Magnetic Tweezers | [4] |

| DNA Lengthening | Up to ~1.7-fold increase in contour length | Magnetic Tweezers | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of this compound to DNA.

Viscosity Measurement to Probe Intercalation

This protocol utilizes viscometry to determine if a compound intercalates into DNA, which causes an increase in the length and therefore the viscosity of the DNA solution.

Materials:

-

Ostwald-type viscometer[3]

-

Sonicated calf thymus DNA (rod-like, 100-600 bp)[3]

-

This compound solution

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)[3]

-

Control compounds: Ethidium Bromide (intercalator), Hoechst 33258 (minor groove binder)

Procedure:

-

Prepare a solution of rod-like dsDNA in TE buffer at a concentration of 0.5 mM base pairs.

-

Measure the flow time of the DNA solution without any dye (t0) in the viscometer at a constant temperature (e.g., 21°C).

-

Add this compound to the DNA solution to achieve a specific dye-to-base-pair ratio (e.g., 0.1). Incubate for a sufficient time to reach binding equilibrium.

-

Measure the flow time of the DNA-dye solution (t).

-

Repeat the measurement with the control compounds (Ethidium Bromide and Hoechst 33258) at the same dye-to-base-pair ratio.

-

Calculate the relative viscosity (η/η0) where η = (t - tbuffer) and η0 = (t0 - tbuffer). An increase in relative viscosity is indicative of intercalation.[9]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to DNA by observing changes in the electrophoretic mobility of the DNA.

Materials:

-

Native polyacrylamide gel (5-10%)[1]

-

TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH ~8.0)[1]

-

This compound solution

-

DNA fragments of known size (e.g., restriction digest of a plasmid)[3]

-

Gel electrophoresis apparatus and power supply

-

UV or blue-light transilluminator[1]

Procedure:

-

Prepare a native polyacrylamide gel in TBE buffer.

-

Incubate DNA fragments with varying concentrations of this compound in a binding buffer (e.g., TBE) to allow for complex formation.

-

Load the samples into the wells of the gel. Include a control lane with DNA only.

-

Run the gel at a constant voltage until the loading dye has migrated a sufficient distance.

-

Visualize the DNA bands using a transilluminator. A decrease in the electrophoretic mobility (a shift to a higher apparent molecular weight) of the DNA in the presence of this compound indicates binding.[1][3]

Visualization of Binding Mechanisms

The following diagrams illustrate the complex binding behavior of this compound with DNA.

Caption: Multi-modal binding of this compound to DNA.

Caption: Workflow for key binding mode experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on DNA intercalation and surface binding by this compound, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular structure, DNA binding mode, photophysical properties and recommendations for use of SYBR Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Investigations on DNA intercalation and surface binding by this compound, its structure determination and methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

SYBR Green I: A Deep Dive into its Fluorescence Quantum Yield

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SYBR Green I (SG I), an asymmetrical cyanine dye, stands as a cornerstone in molecular biology, primarily for the quantification of double-stranded DNA (dsDNA) in applications like quantitative PCR (qPCR) and for visualization in gel electrophoresis.[1][2] Its utility stems from a remarkable increase in fluorescence upon binding to dsDNA.[3] This guide provides a comprehensive exploration of the fluorescence quantum yield of this compound, detailing the underlying mechanisms, quantitative parameters, and the experimental procedures to measure this critical property.

The Core Mechanism: From Low to High Fluorescence

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] In its unbound state in aqueous solution, this compound exhibits a very low quantum yield. However, upon binding to dsDNA, its fluorescence is dramatically enhanced by 800- to 1000-fold.[3] This phenomenon is central to its application.

The mechanism for this significant fluorescence enhancement is attributed to the dampening of intramolecular motions.[3][5] In its free form, the dye molecule can dissipate absorbed energy through non-radiative pathways, such as bond rotation and other molecular vibrations.[2][6] When this compound interacts with dsDNA, it becomes sterically constrained, reducing the energy lost to these non-radiative processes and thereby increasing the proportion of energy emitted as fluorescence.[2][6]

This compound interacts with dsDNA through multiple modes, primarily intercalation between base pairs and binding within the minor groove.[5][7] The specific binding mode is dependent on the dye-to-base-pair ratio. At lower ratios, intercalation is more prevalent, while at higher concentrations, minor groove binding becomes the dominant mode of interaction.[7]

Quantitative Analysis of this compound Fluorescence

The fluorescence quantum yield of this compound is markedly different in its free and DNA-bound states. The following table summarizes the key quantitative data available in the literature.

| State of this compound | Fluorescence Quantum Yield (Φf) | Excitation Max (λex) | Emission Max (λem) |

| Unbound (Free in solution) | ~0.004 | Not specified | Not specified |

| Bound to dsDNA | ~0.8 | 497 nm[1] | 520 nm[1] |

| Ethidium Bromide (Bound to dsDNA for comparison) | ~0.15 | Not specified | Not specified |

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][8][9]

Principle

The relative quantum yield (Φx) of an unknown sample is calculated using the following equation:

Φx = Φst * (Fx / Fst) * (Ax / Ast) * (nx^2 / nst^2)

Where:

-

Φst is the quantum yield of the standard.

-

Fx and Fst are the integrated fluorescence intensities (areas under the emission curves) of the sample and the standard, respectively.

-

Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength.

-

nx and nst are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out.

Materials

-

Spectrofluorometer with corrected emission spectra capabilities.

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

This compound solution of unknown quantum yield.

-

A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should absorb at a similar excitation wavelength to the sample.

-

Appropriate solvent (e.g., TE buffer for this compound and DNA).

-

High-quality dsDNA (e.g., calf thymus DNA).

Procedure

-

Preparation of Solutions:

-

Prepare a series of dilutions for both the this compound sample (in the presence of a saturating concentration of dsDNA) and the fluorescence standard.

-

The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (F).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots represents (F/A).

-

Calculate the quantum yield of the this compound sample using the formula provided above, substituting the slopes of the plots for (Fx/Ax) and (Fst/Ast).

-

Visualizing the Process

To better understand the interaction and the experimental workflow, the following diagrams have been generated.

Caption: Interaction pathway of this compound with dsDNA leading to fluorescence.

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. jasco-global.com [jasco-global.com]

- 5. This compound: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic chemistry - Why does SYBR green emit more signal when bound to DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]

- 9. shimadzu.com [shimadzu.com]

Navigating the Post-Ethidium Bromide Era: A Technical Guide to Safer and More Sensitive Nucleic Acid Gel Staining

For decades, Ethidium Bromide (EtBr) has been the cornerstone of nucleic acid visualization in molecular biology. However, its well-documented mutagenicity and the associated hazardous waste disposal requirements have driven the development of a new generation of safer, and often more sensitive, alternative dyes. This technical guide provides an in-depth comparison of the leading alternatives to Ethidium Bromide, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal staining reagent for their specific needs.

This guide delves into the core characteristics of prominent EtBr alternatives, including the SYBR® family of dyes (SYBR® Safe, SYBR® Gold), the GelRed® and GelGreen® tandem, EvaGreen®, and traditional visible-light dyes such as Crystal Violet and Methylene Blue. We present a detailed analysis of their sensitivity, toxicity, and spectral properties, supported by clearly structured data tables for straightforward comparison. Furthermore, this guide provides detailed experimental protocols for the application of these dyes in both in-gel and post-staining procedures. To elucidate the underlying principles of their function and application, we include diagrams of their DNA binding mechanisms and experimental workflows generated using the Graphviz DOT language.

The Legacy and Hazards of Ethidium Bromide

Ethidium Bromide is an intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix.[1][2] This interaction is the basis of its fluorescent signal; when exposed to ultraviolet (UV) light, the EtBr-DNA complex fluoresces, revealing the location of DNA bands within a gel.[1][2] Despite its efficacy and low cost, the major drawback of EtBr is its potent mutagenicity, as demonstrated in the Ames test.[3][4] This property necessitates careful handling, the use of personal protective equipment, and specialized, costly hazardous waste disposal procedures.[5]

A New Wave of Fluorescent Dyes: Enhanced Safety and Performance

The quest for safer alternatives has yielded a variety of dyes with different chemical properties and DNA-binding mechanisms. These modern dyes often boast reduced mutagenicity, improved sensitivity, and greater flexibility in terms of instrumentation.

Quantitative Comparison of Key Performance Metrics

The selection of a DNA stain is often a balance between sensitivity, safety, and compatibility with existing laboratory equipment. The following tables summarize the key quantitative data for Ethidium Bromide and its leading alternatives.

Table 1: Spectral Properties and Sensitivity

| Dye | Excitation Maxima (nm) | Emission Maximum (nm) | Detection Limit (ng) |

| Ethidium Bromide | 300, 360, 518[1][5] | 590-605[1][5] | 1 - 5[2][5] |

| SYBR® Safe | 280, 502[5][6] | 530[5][6] | ~0.5 - 5[5][7] |

| SYBR® Gold | ~300, ~495[8] | ~537[8] | As low as 25 pg[6][8] |

| GelRed® | ~300[1] | ~595[1] | As low as 0.25 |

| GelGreen® | ~250, ~500 | ~530 | < 0.1 |

| EvaGreen® | ~500 (bound to DNA) | ~530 (bound to DNA) | Not specified for gel staining, used in qPCR |

| Crystal Violet | Visible Light | Visible Light | 8 - 16 (with methyl orange) |

| Methylene Blue | Visible Light | Visible Light | ~25 |

Table 2: Toxicity and Safety Profile

| Dye | Binding Mechanism | Mutagenicity (Ames Test) | Key Safety Features |

| Ethidium Bromide | Intercalation[1][2] | Potent Mutagen[3][4] | Requires hazardous waste disposal.[5] |

| SYBR® Safe | Minor Groove Binding[5] | Significantly less mutagenic than EtBr.[5] | Often not classified as hazardous waste.[5] Can be visualized with blue light, reducing DNA damage.[5] |

| SYBR® Gold | Intercalation[8] | Less mutagenic than EtBr.[6] | Can be excited with blue light.[8] |

| GelRed® | Intercalation | Non-mutagenic and non-cytotoxic. | Impermeable to cell membranes. Can be disposed of down the drain in some regions. |

| GelGreen® | Intercalation & Electrostatic Interaction | Non-mutagenic and non-cytotoxic. | Impermeable to cell membranes. Compatible with blue light transilluminators. |

| EvaGreen® | "Release-on-demand" Intercalation | Non-mutagenic and non-cytotoxic. | Impermeable to cell membranes. |

| Crystal Violet | Intercalation[1] | Mutagenic (less than EtBr).[2] | Visualized with visible light, avoiding UV damage.[1] |

| Methylene Blue | Ionic Binding | Non-mutagenic.[1] | Visualized with visible light.[1] |

Mechanisms of Action: A Visual Guide

The interaction of these dyes with DNA dictates their properties. The following diagrams illustrate the primary binding mechanisms.

Experimental Workflows

The application of DNA staining dyes generally follows one of two workflows: in-gel staining (pre-casting) or post-electrophoresis staining.

References

Methodological & Application

SYBR Green I qPCR for Gene Expression Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique in molecular biology for the precise quantification of nucleic acids.[1] When coupled with reverse transcription (RT-qPCR), it becomes a powerful tool for analyzing gene expression levels. This document provides a comprehensive guide to performing gene expression analysis using SYBR Green I, a widely used fluorescent dye that intercalates with double-stranded DNA (dsDNA), offering a simple and cost-effective method for real-time monitoring of DNA amplification.[2] The fluorescence intensity of this compound is directly proportional to the amount of dsDNA, enabling accurate quantification of the target gene.[2]

Principle of this compound qPCR

This compound dye has minimal fluorescence when it is free in solution. However, upon binding to the minor groove of dsDNA, its fluorescence increases significantly.[2] This property is harnessed in qPCR to monitor the amplification of a target DNA sequence in real-time. During the extension phase of each PCR cycle, the quantity of dsDNA doubles, leading to a proportional increase in the fluorescence signal. A qPCR instrument detects this fluorescence at each cycle, allowing for the quantification of the amplified product.[2][3]

Experimental Protocols

A successful this compound qPCR experiment for gene expression analysis involves several key stages: RNA extraction, cDNA synthesis, qPCR reaction setup, and data analysis.

RNA Extraction and Quantification

High-quality, intact RNA is crucial for accurate gene expression analysis.[4]

-

Procedure: Isolate total RNA from cells or tissues using a method of choice (e.g., Trizol reagent or column-based kits). Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Quality Control: Assess RNA integrity using gel electrophoresis (distinct 28S and 18S ribosomal RNA bands) and purity by spectrophotometry. A pure RNA sample should have an A260/A280 ratio of approximately 2.0.

Reverse Transcription (cDNA Synthesis)

The process of reverse transcription converts mRNA into complementary DNA (cDNA), which then serves as the template for the qPCR reaction.

-

Procedure: Synthesize first-strand cDNA from total RNA using a reverse transcriptase enzyme and a choice of primers (oligo(dT) primers, random hexamers, or gene-specific primers).

-

Recommendation: For gene expression analysis, oligo(dT) primers are commonly used to selectively reverse transcribe polyadenylated mRNA.

qPCR Reaction Setup

Meticulous preparation and accurate pipetting are critical to minimize variability and ensure reproducible results.[5] It is highly recommended to prepare a master mix for multiple reactions to reduce pipetting errors.[6]

Table 1: this compound qPCR Reaction Master Mix

| Component | Final Concentration | Volume for 20 µL reaction |

| 2X SYBR Green Master Mix | 1X | 10 µL |

| Forward Primer (10 µM stock) | 200 - 500 nM | 0.4 - 1.0 µL |

| Reverse Primer (10 µM stock) | 200 - 500 nM | 0.4 - 1.0 µL |

| cDNA Template (diluted) | 1 - 100 ng | 1 - 4 µL |

| Nuclease-Free Water | - | Up to 20 µL |

-

Note: The optimal primer concentration may need to be determined empirically and can range from 0.1 to 1.0 µM.[7] The amount of cDNA template may also require optimization based on the expression level of the target gene.[8]

Thermal Cycling Protocol

The thermal cycling parameters are crucial for the specificity and efficiency of the PCR amplification. A typical protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[5]

Table 2: Standard this compound qPCR Thermal Cycling Protocol

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 - 10 minutes | 1 |

| Denaturation | 95°C | 15 - 30 seconds | 40 |

| Annealing/Extension | 55 - 65°C | 30 - 60 seconds | |

| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 |

-

Note: The annealing temperature should be optimized for each primer pair. A melt curve analysis is an essential final step to verify the specificity of the amplified product and to check for the presence of primer-dimers.[8]

Data Presentation and Analysis

The primary result of a qPCR experiment is the quantification cycle (Cq), also known as the threshold cycle (Ct), which is the cycle number at which the fluorescence signal crosses a predetermined threshold.[3] A lower Cq value indicates a higher initial amount of the target nucleic acid.

Relative Quantification (ΔΔCq Method)

A common method for analyzing gene expression data is the comparative Cq (ΔΔCq) method. This method determines the change in expression of a gene of interest relative to a reference (housekeeping) gene.[8]

-

Normalization to a Reference Gene (ΔCq): ΔCq = Cq (gene of interest) - Cq (reference gene)

-

Normalization to a Control Sample (ΔΔCq): ΔΔCq = ΔCq (test sample) - ΔCq (control sample)

-

Calculation of Fold Change: Fold Change = 2-ΔΔCq

Controls and Replicates

-

No-Template Control (NTC): Contains all reaction components except the template DNA. This control is essential to check for contamination.[5]

-

No-Reverse-Transcriptase Control (-RT): Contains all reverse transcription components except the reverse transcriptase enzyme. This control is used to detect if there is a signal from contaminating genomic DNA.

-

Replicates: It is recommended to run all samples and controls in triplicate to assess reproducibility and obtain statistically significant results.[5]

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway leading to target gene expression.

This compound qPCR Experimental Workflow

Caption: The experimental workflow for gene expression analysis using this compound qPCR.

References

- 1. anygenes.com [anygenes.com]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu [bu.edu]

- 4. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

- 8. Alterations in Genes of the EGFR Signaling Pathway and Their Relationship to EGFR Tyrosine Kinase Inhibitor Sensitivity in Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SYBR Green qPCR Master Mix Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique in molecular biology for the sensitive and specific quantification of nucleic acids. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA (dsDNA), providing a simple and cost-effective method for real-time monitoring of DNA amplification.[1][2] A critical component of this assay is the master mix, which contains all the necessary reagents for amplification at optimized concentrations. While commercially available pre-mixed solutions are common, preparing a master mix in-house offers flexibility for assay optimization and can be more cost-effective for high-throughput applications. This document provides a detailed protocol for preparing a 2X SYBR Green qPCR master mix from individual components and guidelines for setting up a qPCR experiment.

Core Components and Considerations

A SYBR Green qPCR master mix typically contains the following components:

-

DNA Polymerase: A thermostable DNA polymerase, often a "hot-start" version to prevent non-specific amplification at lower temperatures.[3][4]

-

dNTPs: A mixture of deoxyribonucleotide triphosphates (dATP, dCTP, dGTP, dTTP) as the building blocks for DNA synthesis.[1]

-

Reaction Buffer: Provides the optimal pH and ionic strength for polymerase activity.

-

MgCl₂: A critical cofactor for DNA polymerase activity. Its concentration significantly impacts enzyme efficiency and specificity.[5][6][7]

-

This compound Dye: The fluorescent dye that binds to dsDNA, allowing for real-time quantification.[1][8]

-

Nuclease-Free Water: High-quality, sterile water is essential to avoid contamination.

Data Presentation: Quantitative Component Concentrations

The following tables summarize the recommended concentration ranges for the components of a 2X SYBR Green qPCR master mix and the final reaction setup.

Table 1: 2X SYBR Green qPCR Master Mix Component Concentrations

| Component | Stock Concentration | 2X Master Mix Concentration | Final (1X) Concentration |

| Tris-HCl (pH 8.8) | 1 M | 20 mM | 10 mM |

| KCl | 1 M | 100 mM | 50 mM |

| Triton X-100 | 10% | 0.2% | 0.1% |

| MgCl₂ | 1 M | 3 - 10 mM | 1.5 - 5 mM |

| dNTP Mix (each) | 10 mM | 400 µM | 200 µM |

| Taq DNA Polymerase | 5 U/µL | 50 U/mL (0.05 U/µL) | 25 U/mL (0.025 U/µL) |

| This compound Dye | 10,000X | 2X | 1X |

| Nuclease-Free Water | - | To Final Volume | - |

Table 2: SYBR Green qPCR Final Reaction Component Concentrations

| Component | Stock Concentration | Final Concentration |

| 2X SYBR Green Master Mix | 2X | 1X |

| Forward Primer | 10 µM | 0.1 - 1.0 µM |

| Reverse Primer | 10 µM | 0.1 - 1.0 µM |

| Template DNA (cDNA) | Variable | 1 - 100 ng |

| Template DNA (gDNA) | Variable | 10 - 1000 ng |

| Nuclease-Free Water | - | To Final Reaction Volume |

Experimental Protocols

Protocol 1: Preparation of a 2X SYBR Green qPCR Master Mix (1 mL)

This protocol provides instructions for preparing 1 mL of a 2X SYBR Green qPCR master mix. It is recommended to prepare the master mix on ice to maintain the stability of the reagents.

Materials:

-

Tris-HCl (1 M, pH 8.8)

-

KCl (1 M)

-

Triton X-100 (10%)

-

MgCl₂ (1 M)

-

dNTP Mix (10 mM each)

-

Hot-start Taq DNA Polymerase (5 U/µL)

-

This compound dye (10,000X in DMSO)

-

Nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

In a sterile, nuclease-free 1.5 mL microcentrifuge tube on ice, add the following components in the order listed:

-

748 µL of nuclease-free water

-

20 µL of 1 M Tris-HCl (pH 8.8)

-

100 µL of 1 M KCl

-

20 µL of 10% Triton X-100

-

6 µL of 1 M MgCl₂ (for a final 1X concentration of 3 mM)

-

40 µL of 10 mM dNTP mix

-

0.2 µL of 10,000X this compound dye

-

-

Gently vortex the solution to mix, being careful to avoid foaming.

-

Add 10 µL of Hot-start Taq DNA Polymerase (5 U/µL).

-

Gently invert the tube several times to mix thoroughly. Do not vortex after adding the polymerase.

-

Centrifuge the tube briefly to collect the contents at the bottom.

-

Aliquot the 2X SYBR Green qPCR Master Mix into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The this compound dye is light-sensitive.[3]

Protocol 2: SYBR Green qPCR Experiment Setup

This protocol describes the setup of a typical 20 µL SYBR Green qPCR reaction.

Materials:

-

2X SYBR Green qPCR Master Mix (prepared as in Protocol 1 or commercial)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

Template DNA (cDNA or gDNA)

-

Nuclease-free water

-

qPCR-compatible plates or tubes

-

Optical seals or caps

Procedure:

-

Thaw Reagents: Thaw the 2X SYBR Green qPCR Master Mix, primers, and DNA template on ice. Mix each solution gently by vortexing and briefly centrifuge to collect the contents.

-

Prepare Reaction Master Mix: In a sterile, nuclease-free tube on ice, prepare a reaction master mix for the desired number of reactions, plus a 10% excess to account for pipetting errors. For a single 20 µL reaction, combine the following:

-

10 µL of 2X SYBR Green qPCR Master Mix

-

0.4 µL of 10 µM Forward Primer (final concentration: 200 nM)

-

0.4 µL of 10 µM Reverse Primer (final concentration: 200 nM)

-

Nuclease-free water to a final volume that, when template DNA is added, will equal 20 µL.

-

-

Aliquot Master Mix: Aliquot the appropriate volume of the reaction master mix into each qPCR well or tube.

-

Add Template DNA: Add the template DNA to the respective wells. For a no-template control (NTC), add nuclease-free water instead of the template.

-

Seal and Centrifuge: Seal the qPCR plate or tubes with an optical seal or caps. Centrifuge briefly to collect all components at the bottom of the wells and eliminate any air bubbles.

-

Perform qPCR: Place the plate or tubes in the qPCR instrument and run the appropriate cycling protocol. A standard protocol includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[1] A melt curve analysis should be included at the end of the run to assess the specificity of the amplification.[1]

Mandatory Visualizations

References

- 1. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]

- 2. bio-rad.com [bio-rad.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. qPCR 2x SYBR Master Mix | Top-Bio [top-bio.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. bento.bio [bento.bio]

- 7. ampliqon.com [ampliqon.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for Optimal SYBR Green I Concentration in Real-Time PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green I is a fluorescent dye that is widely used for real-time quantitative polymerase chain reaction (qPCR) due to its simplicity and cost-effectiveness. The dye intercalates with double-stranded DNA (dsDNA), and its fluorescence increases proportionally to the amount of dsDNA product during the PCR amplification.[1][2] This allows for real-time monitoring and quantification of the amplification process.[1] However, the concentration of this compound is a critical parameter that requires careful optimization to ensure accurate and reliable qPCR results. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for your specific real-time PCR assays.

Principle of this compound in Real-Time PCR

This compound exhibits minimal fluorescence when free in solution. During the PCR reaction, as the DNA polymerase synthesizes new DNA strands, the amount of dsDNA increases. This compound binds to the minor groove of this newly synthesized dsDNA, leading to a significant increase in its fluorescence emission.[1][2] A qPCR instrument measures this fluorescence at each cycle, allowing for the quantification of the amplified product in real-time.[3]

The point at which the fluorescence signal rises significantly above the background is known as the quantification cycle (Cq), which is inversely proportional to the initial amount of target nucleic acid.[4]

The Importance of Optimal this compound Concentration

The concentration of this compound can significantly impact the performance of a qPCR assay. An optimal concentration provides a balance between a strong fluorescence signal and minimal inhibition of the PCR reaction.[5]

-

Too Low Concentration: A low concentration of this compound will result in a weak fluorescence signal, which can compromise the sensitivity of the assay and make it difficult to detect low-copy targets.[5]

-

Too High Concentration: Excessively high concentrations of this compound can inhibit the PCR reaction, leading to higher Cq values, reduced amplification efficiency, or even complete reaction failure.[5][6] High concentrations can also promote the formation of non-specific products and primer-dimers.[5]

Therefore, it is crucial to empirically determine the optimal this compound concentration for each specific assay, as it can vary depending on the master mix, primers, and target sequence.[5]

Experimental Protocol: Optimization of this compound Concentration

This protocol describes a systematic approach to determine the optimal this compound concentration for a new qPCR assay.

1. Materials:

-

qPCR Master Mix (without this compound)

-

This compound dye (e.g., 10,000X stock solution)

-

Forward and Reverse Primers (at an optimized concentration, typically 100-600 nM each)[7]

-

Template DNA (a dilution series is recommended to also assess PCR efficiency)

-

Nuclease-free water

-

qPCR instrument and compatible consumables

2. Experimental Setup:

The optimization is performed by setting up a series of qPCR reactions with varying final concentrations of this compound. A common range to test is from 0.1X to 1.2X.

Table 1: Example Reaction Setup for this compound Titration (20 µL reaction volume)

| Component | Stock Concentration | Volume per reaction (µL) for Final Concentration | |||||

| 0.1X | 0.2X | 0.5X | 0.8X | 1.0X | 1.2X | ||

| 2X qPCR Master Mix | 2X | 10 | 10 | 10 | 10 | 10 | 10 |

| Forward Primer | 10 µM | 0.4 | 0.4 | 0.4 | 0.4 | 0.4 | 0.4 |

| Reverse Primer | 10 µM | 0.4 | 0.4 | 0.4 | 0.4 | 0.4 | 0.4 |

| This compound (e.g., 100X working stock) | 100X | 0.02 | 0.04 | 0.1 | 0.16 | 0.2 | 0.24 |

| Template DNA | variable | 2 | 2 | 2 | 2 | 2 | 2 |

| Nuclease-free water | - | 7.18 | 7.16 | 7.1 | 7.04 | 7.0 | 6.96 |

| Total Volume | 20 | 20 | 20 | 20 | 20 | 20 |

Note: It is recommended to prepare a master mix for all common components to minimize pipetting errors.

3. qPCR Cycling Conditions:

Use the standard cycling conditions recommended for your qPCR master mix. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should always be included at the end of the run to assess product specificity.

4. Data Analysis:

After the qPCR run, evaluate the following parameters for each this compound concentration:

-

Quantification Cycle (Cq): The Cq value should be low for the optimal concentration. An increase in Cq at higher concentrations can indicate PCR inhibition.

-

PCR Efficiency: If a template dilution series was used, calculate the PCR efficiency for each concentration. The efficiency should be between 90% and 110%.

-

Melt Curve Analysis: The melt curve should show a single, sharp peak, indicating the amplification of a specific product. The presence of multiple peaks suggests the formation of non-specific products or primer-dimers.

-

Fluorescence Intensity: The fluorescence signal should be high enough for reliable detection but not so high that it saturates the detector.

Table 2: Illustrative Data for this compound Optimization

| This compound Concentration (X) | Average Cq | Melt Curve Analysis | PCR Efficiency (%) | Recommendation |

| 0.1 | 28.5 | Single Peak | 88 | Suboptimal (low efficiency) |

| 0.2 | 27.8 | Single Peak | 92 | Potentially acceptable |

| 0.5 | 26.5 | Single Peak | 98 | Optimal |

| 0.8 | 26.7 | Single Peak | 96 | Acceptable |

| 1.0 | 27.2 | Single peak with small primer-dimer peak | 92 | Suboptimal (primer-dimer formation) |

| 1.2 | 28.9 | Multiple Peaks | 85 | Inhibitory (high Cq, low efficiency, non-specific products) |

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific assay.[5]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Optimization

| Issue | Potential Cause | Recommended Solution |

| No or low fluorescence signal | This compound concentration is too low. | Increase the this compound concentration incrementally (e.g., 0.2X, 0.5X, 1X).[5] |

| This compound has degraded. | Use a fresh aliquot of this compound. Store the dye protected from light and at the recommended temperature. | |

| High Cq values or no amplification | This compound concentration is too high, causing PCR inhibition. | Decrease the this compound concentration. Perform a titration experiment to find the optimal concentration.[5][6] |

| Suboptimal MgCl2 concentration. | Optimize the MgCl2 concentration in conjunction with the this compound concentration, as this compound can affect the optimal MgCl2 requirement.[5] | |

| Multiple peaks in melt curve analysis | This compound concentration may be contributing to non-specific amplification. | Optimize the this compound concentration. Sometimes a lower concentration can reduce primer-dimer formation.[5] |

| Primer concentration is not optimal. | Titrate the primer concentrations. Lower primer concentrations can decrease primer-dimer formation.[4] | |

| Annealing temperature is too low. | Increase the annealing temperature in increments to improve primer specificity. | |

| Poor PCR efficiency (<90% or >110%) | This compound concentration is suboptimal. | Perform a this compound concentration titration to find the concentration that yields an efficiency between 90-110%. |

| PCR inhibitors are present in the sample. | Ensure high-quality template DNA. Dilute the template to reduce inhibitor concentration. |

Visualizations

Caption: Mechanism of this compound fluorescence in real-time PCR.

Caption: Workflow for optimizing this compound concentration.

References

Application Notes and Protocols for SYBR Green-Based qPCR Primer Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to SYBR Green Assays

SYBR Green I is a fluorescent dye that binds to double-stranded DNA (dsDNA), emitting a strong fluorescent signal upon binding.[1] This property makes it a widely used and cost-effective reporter molecule in quantitative real-time polymerase chain reaction (qPCR) for measuring the amplification of DNA in real time.[1][2] The fluorescence intensity is directly proportional to the amount of dsDNA present, allowing for the quantification of the target sequence.[1] A key advantage of SYBR Green assays is their simplicity and the ability to use them for any target sequence without the need for a sequence-specific probe. However, because this compound binds to any dsDNA, specificity is entirely dependent on the primers.[3] Therefore, meticulous primer design is paramount to ensure accurate and reliable results.[3]

Core Principles of Primer Design for SYBR Green Assays

Successful SYBR Green qPCR assays are contingent on the design of highly specific and efficient primers. Poorly designed primers can lead to nonspecific amplification, primer-dimer formation, and inaccurate quantification.[4] The following guidelines are crucial for designing robust primers.

Key Primer Design Parameters

A summary of the key parameters for optimal primer design is provided in the table below.

| Parameter | Optimal Range | Rationale |

| Primer Length | 18–25 base pairs[1] | Ensures high specificity and efficient binding during annealing. Shorter primers may lead to non-specific binding, while longer primers can have slower hybridization rates.[5] |

| Melting Temperature (Tm) | 60–64°C (ideal 62°C)[6] | Both forward and reverse primers should have a Tm within 2°C of each other to ensure simultaneous binding and efficient amplification.[6] |

| GC Content | 40–60%[7] | Provides stability to the primer-template duplex. A GC content within this range helps to avoid issues with secondary structures and ensures efficient annealing. |

| Amplicon Length | 70–150 base pairs[6] | Shorter amplicons are generally amplified with higher efficiency.[8] This range is also optimal to easily distinguish the product from potential primer-dimers.[8] |

| 3' End Composition | End with a G or C[7] | The presence of a G or C at the 3' end, known as a "GC clamp," promotes specific binding at the terminus and improves amplification efficiency. Avoid more than two G or C bases in the last five nucleotides at the 3' end.[9][10] |

| Repeats | Avoid runs of 4 or more identical bases (especially Gs)[6] | Long repeats of single bases, particularly Gs, can lead to non-specific priming and secondary structure formation.[8] |